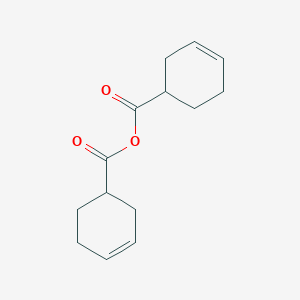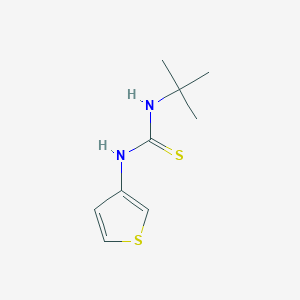
N-tert-Butyl-N'-thiophen-3-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N’-thiophen-3-ylthiourea is an organic compound with the molecular formula C9H14N2S2 It is characterized by the presence of a thiourea group substituted with a tert-butyl group and a thiophen-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-thiophen-3-ylthiourea typically involves the reaction of tert-butylamine with thiophene-3-carbonyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
tert-Butylamine+Thiophene-3-carbonyl isothiocyanate→N-tert-Butyl-N’-thiophen-3-ylthiourea
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-thiophen-3-ylthiourea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-N’-thiophen-3-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl compounds, while reduction can produce thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N’-thiophen-3-ylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N’-thiophen-3-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The tert-butyl and thiophen-3-yl groups contribute to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a thiophen-3-yl group.
N-tert-Butyl-N’-benzylthiourea: Contains a benzyl group in place of the thiophen-3-yl group.
N-tert-Butyl-N’-methylthiourea: Features a methyl group instead of the thiophen-3-yl group.
Uniqueness
N-tert-Butyl-N’-thiophen-3-ylthiourea is unique due to the presence of the thiophen-3-yl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological molecules or metal ions are required.
Eigenschaften
CAS-Nummer |
51460-50-5 |
|---|---|
Molekularformel |
C9H14N2S2 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
1-tert-butyl-3-thiophen-3-ylthiourea |
InChI |
InChI=1S/C9H14N2S2/c1-9(2,3)11-8(12)10-7-4-5-13-6-7/h4-6H,1-3H3,(H2,10,11,12) |
InChI-Schlüssel |
YGBWBIDWFXYGEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=S)NC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



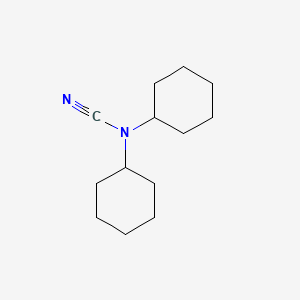
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
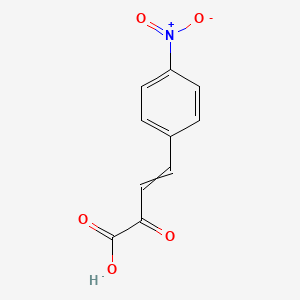
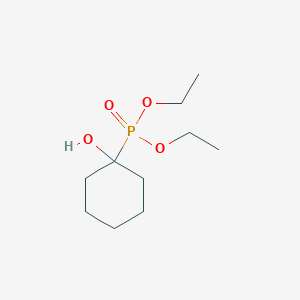
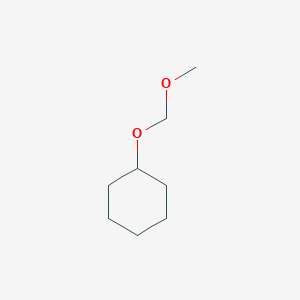
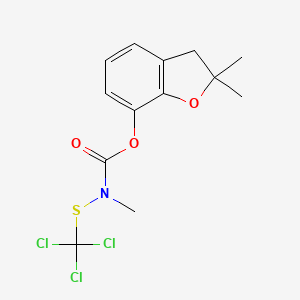
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
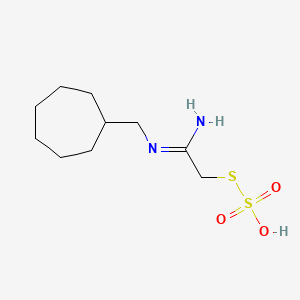
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
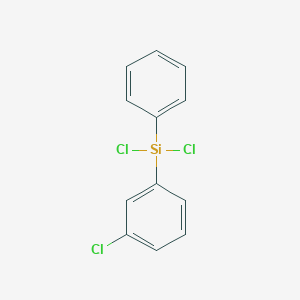
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
